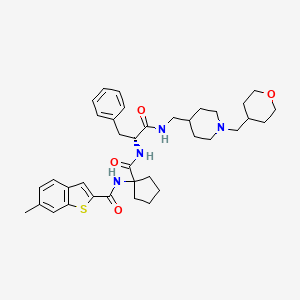

I-BRD9

Description

hohhooo

mechanism of action

Dear valued customer,

As the holiday season approaches, we would like to take a moment to express our heartfelt gratitude for your interest in BenchChem this year. Whether you reached out to us for product information, made inquiries, or simply explored our offerings, your engagement means a great deal to us.

At BenchChem, we strive to provide accurate and detailed information about our products, as well as exceptional service to meet your needs. Your inquiries and feedback are invaluable in helping us improve and serve you better.

As we look ahead to a new year, we hope to continue supporting your work and contributing to your success. Please don't hesitate to reach out if we can assist you with any upcoming projects or requirements.

Wishing you and your loved ones a joyous holiday season and a prosperous new year.

Best regards,

Structure

3D Structure

Properties

IUPAC Name |

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUWGLUCNBMGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

I-BRD9 discovery and development

An In-Depth Technical Guide to the Discovery and Development of I-BRD9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The Bromodomain and Extra-Terminal domain (BET) family of proteins has been a major focus of drug discovery, with inhibitors showing significant anti-cancer and anti-inflammatory properties.[1][3] Beyond the BET family, there is growing interest in targeting other bromodomain-containing proteins to understand their biological functions and therapeutic potential.[1]

Bromodomain-containing protein 9 (BRD9) is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex.[4][5] This complex is vital for regulating gene expression, and mutations in its subunits are found in approximately 25% of cancers.[6][7] BRD9 has been identified as a critical factor for the development of several cancers, including acute myeloid leukemia (AML) and synovial sarcoma, making it an attractive therapeutic target.[8][9][10] To explore the therapeutic potential of targeting BRD9, a potent and selective chemical probe was needed. This guide details the discovery, development, and characterization of this compound, the first selective, cell-active chemical probe for the BRD9 bromodomain.[1][4]

Discovery and Medicinal Chemistry of this compound

The development of this compound was driven by an iterative, structure-based design approach.[4][11] The primary goal was to create a potent BRD9 inhibitor with high selectivity, particularly over the BET family of bromodomains, to ensure that any observed cellular phenotype could be confidently attributed to BRD9 inhibition.[11]

The medicinal chemistry effort began with a screening hit, a tertiary amide, which was optimized through several rounds of synthesis and testing.[4] X-ray co-crystal structures of inhibitors bound to the BRD9 and BRD4 bromodomains provided crucial insights into the structural features responsible for potency and selectivity.[12][13] A key breakthrough was the introduction of an amidine group.[4] This basic moiety was hypothesized to be more favorable in the less hydrophobic environment of the BRD9 binding pocket compared to the corresponding region in BRD4, leading to a significant enhancement in selectivity.[12] Further structure-activity relationship (SAR) exploration, including the investigation of different N-alkyl groups mimicking the acetyl-lysine, led to the identification of this compound.[4][11]

Quantitative Data

The potency and selectivity of this compound and its precursors were evaluated using various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.

Table 1: Biochemical Potency and Selectivity of this compound and Key Analogs

| Compound | BRD9 pIC50 (TR-FRET) | BRD4 pIC50 (TR-FRET) | BRD9 Kd (BROMOscan) | BRD7 Kd (BROMOscan) | BRD4-BD1 Kd (BROMOscan) | Selectivity (BRD4/BRD9) | Selectivity (BRD7/BRD9) |

| This compound | 7.3[14] | 5.3[14] | 1.9 nM[12] | 380 nM[12] | 1400 nM[12] | >700-fold[2][4][11] | 200-fold[2][3][11] |

| Amidine 39 | - | - | - | - | - | 50-fold[11] | - |

| Amide 32 | - | - | - | - | - | 4-fold[11] | - |

| Amidine 38 | - | - | - | - | - | 16-fold[4] | - |

| Amide 29 | - | - | - | - | - | 2-fold[4] | - |

Data compiled from multiple sources. Fold-selectivity is often reported as a rounded number based on the ratio of IC50 or Kd values.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | IC50 |

| NanoBRET | HEK293 | BRD9 Target Engagement | 158.49 nM[14] |

| Chemoproteomic | HUT78 | BRD9 Target Engagement | 79.43 nM[14] |

| Cell Viability | LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | ~3 µM[15] |

| Cell Growth | NB4 (AML) | Growth Inhibition | 4-8 µM (at 24-96h)[8] |

| Cell Growth | MV4-11 (AML) | Growth Inhibition | 4-8 µM (at 24-96h)[8] |

| Cell Proliferation | HuLM (Uterine Fibroid) | Proliferation Inhibition | 1-25 µM[16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to determine the potency of compounds in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.

-

Principle: The assay measures the FRET signal between a terbium-labeled anti-His antibody bound to a His-tagged BRD9 bromodomain and a biotinylated, acetylated histone H4 peptide bound to streptavidin-d2. Inhibition of the BRD9-peptide interaction leads to a decrease in the FRET signal.

-

Methodology:

-

Reactions are typically performed in a 384-well plate in assay buffer.

-

The BRD9 bromodomain protein is incubated with the test compound at various concentrations.

-

The biotinylated acetylated histone peptide and the detection reagents (anti-His-terbium and streptavidin-d2) are added.

-

After an incubation period (e.g., 60 minutes at room temperature), the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the two fluorescence signals is calculated, and pIC50 values are determined from the dose-response curves.

-

BROMOscan® Assay

This competition binding assay was used to assess the selectivity of this compound against a broad panel of bromodomains.

-

Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

-

Methodology:

-

DNA-tagged bromodomain proteins are incubated with the test compound and the immobilized ligand in a microplate well.

-

After an incubation period to reach equilibrium, the unbound proteins are washed away.

-

The amount of bound, DNA-tagged bromodomain is measured using qPCR.

-

The results are typically reported as Kd (dissociation constant), which is calculated from the competition binding data.[4]

-

NanoBRET™ Cellular Target Engagement Assay

This assay was used to confirm that this compound could enter cells and engage with the BRD9 protein in a cellular context.[11]

-

Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein and a HaloTag®-NanoBRET™ 618 ligand-labeled histone H3.3. A competitive inhibitor will displace the NanoLuc-BRD9 from the histone, leading to a decrease in the BRET signal.[14]

-

Methodology:

-

HEK293 cells are co-transfected with plasmids expressing NanoLuc-BRD9 and HaloTag-Histone H3.3.[14]

-

The cells are incubated with the HaloTag®-NanoBRET™ 618 ligand to label the histone protein.

-

The cells are then treated with various concentrations of the test compound (this compound).

-

The NanoLuc® substrate (furimazine) is added, and the luminescence is measured at two wavelengths (donor and acceptor).[14]

-

The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[14]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for this compound's discovery and its proposed mechanism of action in cancer cells.

Caption: Workflow for the discovery and validation of this compound.

Caption: Proposed signaling pathway of this compound in Acute Myeloid Leukemia (AML).

Mechanism of Action and Cellular Effects

This compound acts as a competitive inhibitor of the BRD9 bromodomain, preventing it from binding to acetylated lysine residues on histones.[7] This disrupts the recruitment of the SWI/SNF chromatin remodeling complex to specific gene loci, thereby altering gene expression.[7]

Studies in various cancer cell lines have demonstrated the cellular effects of this compound:

-

Acute Myeloid Leukemia (AML): In AML cell lines like NB4 and MV4-11, this compound treatment leads to a dose-dependent inhibition of cell growth.[8] This is accompanied by decreased cell proliferation and a significant increase in apoptosis, as evidenced by the cleavage of PARP, Caspase-3, and Caspase-9.[8] Mechanistically, this compound treatment increases the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[8]

-

Gene Regulation: In Kasumi-1 cells, this compound was used to identify genes specifically regulated by BRD9, which are involved in oncology and immune response pathways.[1][4] qPCR validation showed that genes such as CLEC1, DUSP6, and FES were significantly downregulated by this compound but not by a BET inhibitor, confirming the selectivity of its action.[17][18]

-

Prostate Cancer: this compound reduces the viability of prostate cancer cell lines and downregulates the expression of androgen receptor (AR)-target genes.[15]

-

Uterine Fibroids: In immortalized human uterine fibroid cells, where BRD9 is upregulated, this compound treatment suppressed tumorigenesis by increasing apoptosis and cell cycle arrest, and decreasing cell proliferation and extracellular matrix deposition.[16][19]

Conclusion

The discovery of this compound represents a significant milestone in the exploration of non-BET bromodomains as therapeutic targets.[4] Through a rigorous structure-based design and medicinal chemistry campaign, a highly potent and selective chemical probe was developed.[4][11] this compound has proven to be an invaluable tool for elucidating the cellular functions of BRD9, demonstrating its critical role in cell proliferation and survival in various disease contexts, particularly in AML.[8] It meets the stringent criteria for a high-quality chemical probe: potent in biochemical and cellular assays, highly selective across the bromodomain family, and demonstrates clear on-target effects on gene expression and cellular phenotype.[2][11] The development of this compound provides a critical foundation for ongoing drug discovery efforts aimed at targeting the BRD9 bromodomain for the treatment of cancer and other diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. researchgate.net [researchgate.net]

- 7. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene - BRD9 [maayanlab.cloud]

- 10. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification and Development of BRD9 Chemical Probes [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of I-BRD9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9). As a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1][2][3] The development of this compound has provided the scientific community with a vital tool to dissect the biological functions of BRD9 and explore its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on cellular pathways, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound

The efficacy and selectivity of this compound have been rigorously quantified across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and selectivity profile.

| Assay Type | Target | Value | Reference |

| TR-FRET | BRD9 | pIC50 = 7.3 | [4][7][8] |

| TR-FRET | BRD4 | pIC50 = 5.3 | [4][7][8] |

| BROMOscan | BRD9 | pKd = 8.7 | [4][9] |

| BROMOscan | BRD7 | pKd = 6.4 | [4] |

| NanoBRET | BRD9 (in HEK293 cells) | IC50 = 0.158 µM | [7][8] |

| Chemoproteomics (in HuT-78 cells) | Endogenous BRD9 | IC50 = 0.079 µM | [7][8] |

Table 1: Binding Affinity of this compound

| Target Family/Protein | Selectivity Fold | Assay Type | Reference |

| BET Family | >700-fold vs. BRD4 | TR-FRET, BROMOscan | [1][2][4][5][6][7][10] |

| BRD7 | >200-fold | BROMOscan | [1][2][4][5][6][7][10] |

| Other Bromodomains (34 tested) | >70-fold | BROMOscan | [6][10] |

| Endogenous BRD3 | >625-fold | Chemoproteomics | [4][5] |

Table 2: Selectivity Profile of this compound

Signaling Pathways Modulated by this compound

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin. This action inhibits the function of the ncBAF (SWI/SNF) chromatin remodeling complex, leading to alterations in gene expression.[11]

Caption: this compound inhibits the ncBAF complex by binding to the BRD9 bromodomain.

The inhibition of BRD9 by this compound has been shown to impact several key signaling pathways, leading to a variety of cellular outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

I-BRD9: A Selective Chemical Probe for Unraveling BRD9 Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a compelling target for therapeutic intervention in various diseases, including cancer. The development of selective chemical probes is paramount to elucidating the biological functions of specific bromodomain-containing proteins and validating them as drug targets. This guide provides a comprehensive overview of I-BRD9, the first potent and selective chemical probe for BRD9, detailing its biochemical and cellular activity, the experimental protocols for its characterization, and its utility in exploring BRD9-mediated signaling pathways.

This compound was developed through a structure-based design approach to achieve high affinity for BRD9 while minimizing off-target effects, particularly against the well-studied bromodomain and extra-terminal domain (BET) family of proteins.[1][2] Its remarkable selectivity makes it an invaluable tool for dissecting the specific roles of BRD9 in gene regulation and cellular processes.

Data Presentation: Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: Biochemical Binding Affinity and Cellular Potency of this compound

| Assay Type | Target | Parameter | Value | Reference |

| TR-FRET | BRD9 | pIC50 | 7.3 | [3][4] |

| TR-FRET | BRD4 (BD1) | pIC50 | 5.3 | [3][4] |

| BROMOscan | BRD9 | pKd | 8.7 | [1][3] |

| NanoBRET | BRD9 | pIC50 | 6.8 | [5] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BROMOscan: Broad-range bromodomain binding assay; NanoBRET: Nano Bioluminescence Resonance Energy Transfer.

Table 2: Selectivity Profile of this compound against Other Bromodomains

| Target Family | Specific Target | Selectivity vs. BRD9 (fold) | Reference |

| BET Family | BRD4 (BD1) | >700 | [1][2] |

| BET Family | BRD3 | >625 (endogenous) | [5] |

| Homologous | BRD7 | 200 | [1][2] |

| Other Families | Panel of 34 Bromodomains | >70 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of this compound to the BRD9 bromodomain by quantifying the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD9 protein.

Materials:

-

GST-tagged BRD9 bromodomain protein

-

Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

This compound compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5)

-

384-well low-volume microplates

Procedure:

-

Prepare a 4X solution of the desired concentrations of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the 4X this compound solution to the sample wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Prepare a 2X solution of the GST-BRD9 protein and the Europium-labeled anti-GST antibody in assay buffer. Add 10 µL of this mixture to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for pre-equilibration.

-

Prepare a 4X solution of the biotinylated histone peptide and Streptavidin-APC in assay buffer.

-

Initiate the reaction by adding 5 µL of the peptide/acceptor mixture to each well.

-

Seal the plate and incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.

BROMOscan™ Assay

BROMOscan is a competitive binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain, which is then quantified by qPCR. This provides a broad selectivity profile.

Procedure: This assay is typically performed as a service by companies like DiscoverX (now part of Eurofins). The general principle is as follows:

-

This compound is incubated with a panel of DNA-tagged bromodomains in the presence of an immobilized ligand.

-

The amount of bromodomain bound to the solid support is quantified via qPCR of the attached DNA tag.

-

The results are reported as the percentage of binding relative to a DMSO control, from which a dissociation constant (Kd) can be derived.

NanoBRET™ Target Engagement Assay

This cellular assay quantifies the binding of this compound to BRD9 within intact, live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding BRD9 fused to NanoLuc® luciferase

-

HaloTag®-NanoBRET™ 618 Ligand (fluorescent tracer)

-

This compound compound

-

Opti-MEM® I Reduced Serum Medium

-

Furimazine (NanoLuc® substrate)

-

96-well white, clear-bottom tissue culture plates

Procedure:

-

Transfect HEK293 cells with the BRD9-NanoLuc® fusion plasmid and seed them into a 96-well plate.

-

After 24 hours, replace the medium with Opti-MEM® containing the HaloTag®-NanoBRET™ 618 Ligand.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C and 5% CO2 for at least 2 hours.

-

Add the NanoLuc® substrate (furimazine) to all wells.

-

Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® 618, ~618 nm) emissions simultaneously.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the cellular IC50.

Chemoproteomic Competition Binding Assay

This assay confirms target engagement with endogenous proteins in a cellular lysate.

Materials:

-

HUT-78 cell lysate

-

This compound compound

-

Affinity resin coupled with a non-selective bromodomain inhibitor

-

Wash buffer (Lysis buffer with 0.2% NP-40)

-

2x SDS sample buffer with DTT

-

Antthis compound and anti-BRD3 antibodies for Western blotting

Procedure:

-

Pre-incubate the HUT-78 cell lysate with varying concentrations of this compound for 45 minutes at 4°C.

-

Add the affinity resin to the lysate and incubate to capture bromodomain-containing proteins that are not bound by this compound.

-

Wash the beads with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling in 2x SDS sample buffer.

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using antthis compound and anti-BRD3 antibodies.

-

Quantify the band intensities to determine the dose-dependent displacement of endogenous BRD9 and BRD3 by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key logical relationships, experimental workflows, and signaling pathways involving BRD9 that are modulated by this compound.

Caption: Development workflow for the this compound chemical probe.

Caption: this compound mechanism in the BRD9-STAT5 signaling axis in AML.[3][6]

Caption: Role of BRD9 in Androgen Receptor signaling in prostate cancer.[1][2]

Conclusion

This compound stands as a well-characterized and highly selective chemical probe, essential for the functional interrogation of BRD9.[1][2] Its development has enabled the scientific community to begin mapping the specific cellular roles of BRD9, distinguishing its functions from those of the more broadly studied BET proteins. As demonstrated, this compound has been instrumental in linking BRD9 to critical cancer-related pathways, such as STAT5 signaling in acute myeloid leukemia and androgen receptor signaling in prostate cancer.[1][2][6] The detailed data and protocols provided in this guide are intended to facilitate further research into the biology of BRD9 and accelerate the development of novel therapeutics targeting this important epigenetic reader.

References

- 1. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of I-BRD9 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromodomain-containing protein 9 (BRD9), its selective inhibitor I-BRD9, and their collective role in chromatin remodeling. This document details the mechanism of action, impact on gene regulation, and therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: BRD9 as an Epigenetic Regulator

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, termed ncBAF.[1][2][3] This complex utilizes the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression.[2][4] The bromodomain of BRD9 functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails and other proteins.[1][3] This interaction is crucial for recruiting the ncBAF complex to specific genomic loci, influencing chromatin accessibility and transcription.[1][3]

Given its role in fundamental cellular processes, dysregulation of BRD9 has been implicated in various diseases, most notably cancer. BRD9 is overexpressed in acute myeloid leukemia (AML) and is essential for the proliferation and survival of AML cells.[1][5] In synovial sarcoma, BRD9 is a critical component of the oncogenic SS18-SSX fusion protein-containing BAF complexes, driving aberrant gene expression necessary for tumor growth.[6][7][8][9] This has positioned BRD9 as a compelling therapeutic target.

This compound is a potent and highly selective small-molecule inhibitor of the BRD9 bromodomain.[10][11][12] Developed through structure-based design, it serves as a critical chemical probe to elucidate the functions of BRD9 and as a lead compound for therapeutic development.[11][12]

This compound: Mechanism of Action

This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[12][13] This direct binding prevents BRD9 from recognizing and docking onto acetylated histones, which is a critical step for the recruitment and stabilization of the ncBAF complex at specific chromatin sites.[1][3] By inhibiting this interaction, this compound effectively disrupts the chromatin remodeling activity of the ncBAF complex at its target genes. This leads to changes in chromatin accessibility, particularly at enhancer regions, and subsequent modulation of gene transcription.[14][15] The specific consequences of this inhibition are context-dependent, affecting different sets of genes and cellular pathways in various cell types.[1][14]

References

- 1. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Gene - BRD9 [maayanlab.cloud]

- 6. elifesciences.org [elifesciences.org]

- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scientists identify potential target for treating rare cancer | For the press | eLife [elifesciences.org]

- 10. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

I-BRD9: A Selective Probe for the SWI/SNF Chromatin Remodeling Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and selective chemical probe for the bromodomain of BRD9, a key subunit of the non-canonical SWI/SNF (also known as ncBAF or GBAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making it accessible to transcription factors.[4][5] The dysregulation of SWI/SNF complex function has been implicated in various diseases, including cancer, making its components attractive therapeutic targets.[6][7] this compound serves as a valuable tool for elucidating the biological functions of BRD9 and for the development of novel therapeutics targeting the SWI/SNF complex.[1][8]

This technical guide provides a comprehensive overview of this compound, its interaction with the SWI/SNF complex, and its effects on cellular processes. It includes detailed quantitative data, experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers in their exploration of this important epigenetic modulator.

Data Presentation

This compound Binding Affinity and Selectivity

This compound exhibits high affinity for the BRD9 bromodomain and exceptional selectivity over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family.[1][8] This selectivity is crucial for attributing observed cellular phenotypes specifically to the inhibition of BRD9.

| Assay Type | Target | Parameter | Value | Reference(s) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD9 | pIC50 | 7.3 | [8] |

| BRD4 BD1 | pIC50 | 5.3 | [8] | |

| BROMOscan™ | BRD9 | pKd | 8.7 | [1] |

| BRD7 | pKd | 6.4 | [1] | |

| BET Family | Selectivity | >700-fold | [1][8] | |

| BRD7 | Selectivity | 200-fold | [1][8] | |

| NanoBRET™ | BRD9 (cellular) | pIC50 | 6.8 | [9] |

| Chemoproteomics (HUT-78 cell lysate) | Endogenous BRD9 vs. BRD3 | Selectivity | >625-fold | [1][9] |

Cellular Activity of this compound

This compound demonstrates potent activity in cellular assays, effectively engaging with endogenous BRD9 and modulating gene expression.

| Cell Line | Assay | Effect | Concentration | Reference(s) |

| Kasumi-1 | Gene Expression (RNA-seq) | Downregulation of oncology and immune response pathway genes | 10 µM | [1][8] |

| LNCaP | Cell Viability | Dose-dependent reduction | IC50 ~ 3 µM | [10] |

| LNCaP | Gene Expression (RNA-seq) | 4461 differentially expressed genes | 3 µM | [10] |

| Acute Myeloid Leukemia (AML) cells | Growth Inhibition | Significant reduction in cell growth | Not specified | [11] |

Experimental Protocols

NanoBRET™ Target Engagement Assay for BRD9

This protocol outlines the steps to measure the engagement of this compound with BRD9 in live cells using the NanoBRET™ technology.

Materials:

-

HEK293 cells

-

BRD9-NanoLuc® fusion vector

-

Histone H3.3-HaloTag® fusion vector

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound

-

White, 96-well assay plates

Procedure:

-

Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a humidified, 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the BRD9-NanoLuc® and Histone H3.3-HaloTag® vectors using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the two plasmids is recommended as a starting point.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.

-

Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells, following the manufacturer's instructions.

-

Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the donor (NanoLuc®, 460nm) and acceptor (HaloTag® 618, 618nm) emission signals using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a biochemical assay to measure the binding of this compound to the BRD9 bromodomain.

Materials:

-

Recombinant GST-tagged BRD9 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound

-

384-well, low-volume, white plates

Procedure:

-

Reagent Preparation: Prepare solutions of GST-BRD9, biotinylated histone peptide, Europium-anti-GST, and Streptavidin-APC in assay buffer at 2x the final desired concentration.

-

Compound Plating: Add serial dilutions of this compound in assay buffer to the assay plate. Include positive (no inhibitor) and negative (no BRD9) controls.

-

Reagent Addition: Add the 2x GST-BRD9 and 2x biotinylated histone peptide solutions to the wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature to allow for binding equilibrium.

-

Detection Reagent Addition: Add the 2x Europium-anti-GST and 2x Streptavidin-APC solution to all wells.

-

Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the this compound concentration and fit the data to determine the IC50.

RNA-Seq Analysis of this compound Treated Cells

This protocol provides a general workflow for analyzing the global gene expression changes induced by this compound treatment.

Materials:

-

Cell line of interest (e.g., Kasumi-1)

-

This compound

-

Cell culture reagents

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

-

RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

-

Cell Treatment: Culture the cells to the desired confluency and treat with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable RNA-seq results.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using an aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment using statistical packages like DESeq2 or edgeR.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and signaling pathways affected by this compound.

-

Visualizations

SWI/SNF Complex Signaling Pathway

Caption: The ncBAF complex, containing BRD9, remodels chromatin to regulate gene expression.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of a selective BRD9 inhibitor like this compound.

Logical Relationship of SWI/SNF Subcomplexes

Caption: The three major mammalian SWI/SNF subcomplexes share core subunits but have unique components.

References

- 1. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. compbio.hms.harvard.edu [compbio.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]

- 6. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tainstruments.com [tainstruments.com]

- 11. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

I-BRD9's Pivotal Role in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of I-BRD9, a selective chemical probe for the bromodomain of BRD9, and its profound impact on gene transcription regulation. By competitively binding to the acetyl-lysine binding pocket of BRD9, a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, this compound provides a powerful tool to dissect the role of this complex in health and disease. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with this compound research.

Core Mechanism of Action

This compound acts as a potent and selective inhibitor of the BRD9 bromodomain.[1] BRD9 is a crucial component of the ncBAF (also known as GBAF) chromatin remodeling complex, which plays a vital role in regulating gene expression by altering chromatin structure.[2][3][4] The bromodomain of BRD9 specifically recognizes acetylated lysine residues on histone tails, a key post-translational modification associated with active transcription.[5] By blocking this interaction, this compound prevents the recruitment and proper function of the ncBAF complex at specific genomic loci, leading to changes in chromatin accessibility and subsequent modulation of gene expression.[2][6] This mechanism makes this compound a valuable tool for studying the biological functions of BRD9 and the ncBAF complex and a potential therapeutic agent in diseases characterized by aberrant gene expression, such as cancer.[2][4]

Quantitative Effects of this compound on Cellular Processes and Gene Expression

The following tables summarize the quantitative data on the effects of this compound from various studies, providing a comparative overview of its activity in different cellular contexts.

| Cell Line | Assay Type | Metric | Value | Reference |

| LNCaP | Cell Viability | IC50 | ~3 µM (5 days) | [7] |

| VCaP | Cell Viability | IC50 | ~3 µM (5 days) | [7] |

| 22Rv1 | Cell Viability | IC50 | ~3 µM (5 days) | [7] |

| C4-2 | Cell Viability | IC50 | ~3 µM (5 days) | [7] |

| NB4 | Cell Growth Inhibition | - | Dose-dependent | [8] |

| MV4-11 | Cell Growth Inhibition | - | Dose-dependent | [8] |

| Kasumi-1 | Gene Expression (qPCR) | - | Downregulation | [9] |

| HuT-78 | Chemoproteomic Competition | IC50 | 0.07943 µM | [1] |

| HEK293 | NanoBRET Assay | IC50 | 0.15849 µM | [1] |

| Table 1: Cellular Potency of this compound. This table highlights the half-maximal inhibitory concentration (IC50) and observed effects of this compound on the viability and proliferation of various cancer cell lines. |

| Cell Line | Treatment | Gene Name | Regulation | Fold Change (approx.) | Reference |

| Kasumi-1 | 10 µM this compound | CLEC1 | Downregulated | Significant | [4][9] |

| Kasumi-1 | 10 µM this compound | DUSP6 | Downregulated | Significant | [4][9] |

| Kasumi-1 | 10 µM this compound | FES | Downregulated | Significant | [4][9] |

| Kasumi-1 | 10 µM this compound | SAMSN1 | Downregulated | Significant | [4][9] |

| MV4-11 | 8 µM this compound (24h) | IER3 | Upregulated | >2 | [8] |

| MV4-11 | 8 µM this compound (24h) | CDKN1A | Upregulated | >4 | [8] |

| MV4-11 | 8 µM this compound (24h) | CDKN2B | Upregulated | >2 | [8] |

| NB4 | 8 µM this compound (24h) | CDKN1A | Upregulated | >2 | [8] |

| NB4 | 8 µM this compound (24h) | CDKN2B | Upregulated | >2 | [8] |

| LNCaP | 3 µM this compound (3d) | - | 4461 DEGs | >1.3 | [7] |

| LNCaP | shBRD9 (3d) | - | 2461 DEGs | >1.3 | [7] |

| Table 2: this compound-Mediated Gene Expression Changes. This table details the impact of this compound on the expression of specific genes in different cancer cell lines, as determined by qPCR and RNA-sequencing. "DEGs" refers to differentially expressed genes. |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of BRD9 and the ncBAF complex has been shown to impact several critical signaling pathways involved in cancer and other diseases.

Figure 1: this compound Signaling Cascade. This diagram illustrates how this compound, by inhibiting the BRD9 bromodomain, disrupts ncBAF complex function, leading to altered gene transcription and modulation of key cellular signaling pathways.

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound.

Cell Viability and Proliferation Assays

-

Objective: To assess the impact of this compound on cancer cell growth and survival.

-

Methodology:

-

Cells (e.g., LNCaP, VCaP, 22Rv1, C4-2, NB4, MV4-11) are seeded in 96-well plates at a density of 4,000 cells/well.[7]

-

Cells are treated with a dose-range of this compound for a specified period (e.g., 4-5 days).[7]

-

Cell viability is measured using assays such as Cell Counting Kit-8 (CCK-8) or crystal violet staining.[7][8]

-

For proliferation, EdU incorporation assays can be performed using flow cytometry to measure DNA synthesis.[8]

-

-

Data Analysis: IC50 values are calculated from dose-response curves. For proliferation assays, the percentage of EdU-positive cells is quantified.

Figure 2: Cell Viability Assay Workflow. A flowchart depicting the key steps involved in assessing the effect of this compound on cell viability.

Gene Expression Analysis (RNA-seq and qRT-PCR)

-

Objective: To identify and quantify changes in gene expression following this compound treatment.

-

Methodology (RNA-seq):

-

Cells are treated with this compound or a vehicle control for a defined period (e.g., 3 days).[7]

-

Total RNA is extracted and purified.

-

RNA quality is assessed, and libraries are prepared for sequencing.

-

Sequencing is performed on a high-throughput platform.

-

-

Methodology (qRT-PCR):

-

Cells are treated with this compound.

-

Total RNA is extracted and reverse-transcribed to cDNA.

-

Quantitative PCR is performed using gene-specific primers.

-

-

Data Analysis: For RNA-seq, differentially expressed genes are identified based on fold change and statistical significance (e.g., adjusted p-value < 0.05).[7] For qRT-PCR, relative gene expression is calculated using the delta-delta Ct method.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Objective: To map the genome-wide binding sites of BRD9 and other proteins of interest and assess how these are affected by this compound.

-

Methodology:

-

Cells are cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin is sheared into smaller fragments.

-

An antibody specific to the protein of interest (e.g., BRD9, AR, MYC) is used to immunoprecipitate the protein-DNA complexes.[7][10]

-

The cross-links are reversed, and the DNA is purified.

-

Sequencing libraries are prepared and sequenced.

-

-

Data Analysis: Sequencing reads are mapped to a reference genome to identify regions of enrichment (peaks), indicating protein binding sites. Peak calling algorithms are used, and differential binding analysis can be performed between this compound treated and control samples.

Figure 3: ChIP-seq Workflow. This diagram outlines the major steps in a Chromatin Immunoprecipitation followed by Sequencing experiment to identify protein-DNA interactions.

Conclusion

This compound has emerged as an indispensable chemical probe for elucidating the role of BRD9 and the ncBAF complex in gene transcription. Its high selectivity allows for precise interrogation of BRD9's bromodomain function, revealing its critical involvement in various cancers and cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeting BRD9-mediated transcriptional regulation. Future investigations leveraging this compound and related compounds will undoubtedly continue to unravel the complexities of chromatin remodeling in health and disease, paving the way for novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 3. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. foghorntx.com [foghorntx.com]

The Biological Function of I-BRD9 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1][2] Its role in regulating gene expression, particularly of oncogenes, has positioned it as a critical factor in the proliferation and survival of various cancer cells.[3][4] I-BRD9, a potent and selective chemical probe, acts as an inhibitor of the BRD9 bromodomain, preventing its interaction with acetylated histones and thereby disrupting its downstream oncogenic functions.[2][5] This technical guide provides an in-depth overview of the biological functions of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Introduction to BRD9 and this compound

BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins that functions as an epigenetic "reader."[2] It recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification that regulates chromatin structure and gene expression.[3][5] As a component of the ncBAF complex, BRD9 is involved in remodeling chromatin to facilitate the transcription of target genes.[1][2] In several cancer types, BRD9 is overexpressed or its function is aberrantly co-opted to drive oncogenic gene expression programs, contributing to tumor growth and survival.[1][3]

This compound is a selective small-molecule inhibitor of the BRD9 bromodomain.[5] Its high selectivity for BRD9 over other bromodomain-containing proteins, including the highly homologous BRD7 and members of the BET family, makes it a valuable tool for elucidating the specific functions of BRD9 in cancer biology.[5][6] By competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound effectively displaces the protein from chromatin, leading to the modulation of BRD9-dependent gene transcription.[2]

Mechanism of Action of this compound in Cancer Cells

The primary mechanism of action of this compound is the inhibition of the BRD9 bromodomain's ability to recognize acetylated histones. This disruption of BRD9's "reader" function leads to several downstream effects that collectively contribute to its anti-cancer activity:

-

Inhibition of Oncogenic Gene Expression: In various cancers, BRD9 is recruited to the regulatory regions of key oncogenes. For instance, in acute myeloid leukemia (AML), BRD9 sustains the expression of the MYC oncogene.[7][8] By displacing BRD9 from these sites, this compound leads to the downregulation of oncogenic transcriptional programs.[8][9]

-

Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with this compound has been shown to induce programmed cell death (apoptosis) and halt cell cycle progression.[10][11] In AML cells, this compound treatment leads to the cleavage of apoptotic markers such as PARP, Caspase-9, and Caspase-3, and an increase in the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[11]

-

Modulation of Signaling Pathways: BRD9 is implicated in the regulation of several oncogenic signaling pathways. This compound can therefore indirectly modulate these pathways. For example, in AML, BRD9 is involved in the activation of the STAT5 pathway, which promotes cell proliferation and survival.[1][3] In other contexts, BRD9 has been linked to the Wnt/β-catenin and TUFT1/AKT pathways.[4][12]

Quantitative Data on this compound Activity in Cancer Cells

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data on its potency and effects on gene expression.

| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |

| LNCaP | Prostate Cancer | ~3 | Cell Viability | [13] |

| VCaP | Prostate Cancer | ~3 | Cell Viability | [13] |

| 22Rv1 | Prostate Cancer | ~3 | Cell Viability | [13] |

| C4-2 | Prostate Cancer | ~3 | Cell Viability | [13] |

| NB4 | Acute Myeloid Leukemia | >8 (at 96h) | CCK-8 | [11] |

| MV4-11 | Acute Myeloid Leukemia | ~4-8 (at 96h) | CCK-8 | [11] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Gene | Cell Line | Cancer Type | Effect of this compound | Reference |

| MYC | AML Cells | Acute Myeloid Leukemia | Downregulation | [7][8] |

| CDKN1A | NB4, MV4-11 | Acute Myeloid Leukemia | Upregulation | [11] |

| CDKN2B | NB4, MV4-11 | Acute Myeloid Leukemia | Upregulation | [11] |

| IER3 | MV4-11 | Acute Myeloid Leukemia | Upregulation | [11] |

| AR-target genes | LNCaP, VCaP, 22Rv1, C4-2 | Prostate Cancer | Downregulation | [13] |

Table 2: Effect of this compound on the Expression of Key Cancer-Related Genes.

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on BRD9 function leads to the modulation of several critical signaling pathways implicated in cancer progression.

Figure 1: General Mechanism of this compound Action in Cancer Cells.

The BRD9-STAT5 Axis in Acute Myeloid Leukemia

In AML, BRD9 overexpression has been shown to activate the STAT5 signaling pathway, which is a known driver of proliferation and survival in leukemic cells.[1][3] this compound, by inhibiting BRD9, can disrupt this oncogenic axis.

References

- 1. researchgate.net [researchgate.net]

- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

I-BRD9: A Technical Guide to its Impact on Oncology and Immune Response Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology and immunology. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression. I-BRD9, a potent and selective small-molecule inhibitor of the BRD9 bromodomain, has provided an invaluable tool to probe its function and has demonstrated considerable therapeutic potential. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key oncogenic and immune signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Chromatin Reader Inhibition

BRD9 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for tethering the ncBAF complex to specific chromatin locations, where it remodels the chromatin structure to regulate gene transcription.[3][4]

The small molecule this compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain with high selectivity.[1][5] This action prevents BRD9 from engaging with chromatin, thereby disrupting the recruitment and function of the ncBAF complex at its target gene loci.[3] The result is an altered transcriptional landscape, leading to the suppression of specific oncogenic programs and modulation of immune responses. This compound was developed through structure-based design and exhibits over 700-fold selectivity for BRD9 over the BET family of bromodomains, ensuring that observed cellular phenotypes are driven specifically by BRD9 inhibition.[1][5]

Impact on Oncological Pathways

BRD9 is a critical dependency in several cancers, making this compound a promising therapeutic agent. Its impact is most pronounced in malignancies with specific dependencies on the SWI/SNF chromatin remodeling complex.

Synovial Sarcoma

Synovial sarcoma is characterized by a specific SS18-SSX fusion protein that drives the disease.[6][7] This fusion protein integrates into and aberrantly retargets the SWI/SNF complex. BRD9 is an essential component of these SS18-SSX-containing complexes, and its integration is critical for the growth of synovial sarcoma cells.[6][8] BRD9 and SS18-SSX co-localize extensively at super-enhancer elements.[6] Inhibition or degradation of BRD9 reverses the oncogenic gene expression programs, including MYC target genes, leading to potent anti-tumor effects.[6][9] Clinical trials with BRD9 degraders like FHD-609 have been initiated for synovial sarcoma, showing target engagement and BRD9 degradation in tumor tissue.[10][11][12]

Hematological Malignancies

BRD9 is overexpressed and functionally important in acute myeloid leukemia (AML).[2] Its depletion or inhibition with this compound leads to a significant decrease in AML cell proliferation, induction of apoptosis, and ferroptosis.[2][13] This is accompanied by the upregulation of cell cycle inhibitors like CDKN1A and CDKN2B.[2][13] In other hematological cancers like acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), BRD9 degradation also induces apoptosis and can sensitize cancer cells to other chemotherapeutic agents.[14][15]

Other Solid Tumors

-

Prostate Cancer: BRD9 is a critical regulator of androgen receptor (AR) signaling. Inhibition with this compound reduces the viability of prostate cancer cell lines with IC50 values around 3 µM.[16]

-

Malignant Rhabdoid Tumors (MRTs): These aggressive pediatric cancers are often characterized by mutations in the SWI/SNF component SMARCB1. MRTs show a dependency on the residual activity of the SWI/SNF complex, making BRD9 an attractive therapeutic target.[3] this compound treatment of MRT cells leads to decreased proliferation, G1-phase cell cycle arrest, and apoptosis.[17]

Quantitative Data: this compound In Vitro Efficacy

The following table summarizes key quantitative data regarding the effect of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| NB4 | Acute Myeloid Leukemia (AML) | CCK-8 | Cell Viability | 4 µM & 8 µM | Dose-dependent inhibition of cell growth over 96h. | [2][18] |

| MV4-11 | Acute Myeloid Leukemia (AML) | CCK-8 | Cell Viability | 4 µM & 8 µM | Dose-dependent inhibition of cell growth; more sensitive than NB4. | [2][18] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | qPCR | Gene Expression | 10 µM | Downregulation of CLEC1, DUSP6, FES, SAMSN1. | [5] |

| LNCaP | Prostate Cancer | Cell Viability | IC50 | ~3 µM | Dose-dependent reduction in viability after 5 days. | [16] |

| VCaP | Prostate Cancer | Cell Viability | IC50 | ~3 µM | Dose-dependent reduction in viability after 5 days. | [16] |

| 22Rv1 | Prostate Cancer | Cell Viability | IC50 | ~3 µM | Dose-dependent reduction in viability after 5 days. | [16] |

Impact on Immune Response Pathways

Beyond oncology, BRD9 is a key modulator of the innate immune response, particularly interferon signaling.

Regulation of Interferon-Stimulated Genes (ISGs)

The type I interferon (IFN) response is a primary defense against viral infections. Upon IFN stimulation, the ISGF3 transcriptional complex (STAT1, STAT2, IRF9) is activated and drives the expression of hundreds of interferon-stimulated genes (ISGs).[19][20] BRD9, as part of the ncBAF complex, is required for the robust transcriptional activation of a specific subset of these ISGs.[19][21][22]

Mechanistically, upon IFN stimulation, BRD9 and the BET protein BRD4 are co-recruited to the promoters of ISGs along with the ISGF3 complex.[19][20] Inhibition or degradation of BRD9 reduces the binding of STAT1, STAT2, and IRF9 to these promoters, thereby dampening the transcriptional response.[19] This leads to a less effective antiviral state.[21] This regulatory role suggests that BRD9 inhibitors could be therapeutically relevant for limiting interferon-associated inflammation in autoimmune or inflammatory diseases.[19][20][22]

Key Experimental Protocols

The following protocols outline standard methodologies for investigating the effects of this compound in a laboratory setting.

Cell Viability Assay (e.g., CCK-8)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., NB4, MV4-11) in a 96-well plate at a density of 4,000-10,000 cells/well. Allow cells to adhere or stabilize overnight.

-

Treatment: Add this compound at various concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 96 hours).[2]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Data is typically normalized to the vehicle control to determine the percentage of viability.

Western Blot for Protein Expression and Apoptosis

This technique is used to detect changes in protein levels or cleavage events indicative of apoptosis.

-

Cell Lysis: Treat cells with this compound (e.g., 8 µM for 48 hours).[13] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD9, cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Quantitative Reverse Transcription PCR (qRT-PCR)

Used to measure changes in the mRNA levels of target genes.

-

Treatment and RNA Extraction: Treat cells with this compound (e.g., 8 µM for 24 hours).[2] Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., CDKN1A, IER3, MX1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound is a highly selective and potent chemical probe that has been instrumental in elucidating the biological functions of BRD9. Its application has revealed that BRD9 is a critical node in both oncogenic and immune signaling pathways. In oncology, particularly in cancers like synovial sarcoma and AML, this compound disrupts essential transcriptional programs that drive tumor proliferation and survival.[2][6] In immunology, it acts as a modulator of the interferon response by controlling the expression of a key subset of ISGs.[19][21] This dual role positions BRD9 inhibitors and degraders as a compelling new class of therapeutics, with potential applications as standalone agents, in combination therapies to overcome drug resistance, and as modulators of inflammation.[3][14] Further investigation into the precise mechanisms and clinical application of BRD9-targeted therapies is a promising frontier in drug development.

References

- 1. The Discovery of this compound, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. news-medical.net [news-medical.net]

- 9. foghorntx.com [foghorntx.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program | Foghorn Therapeutics [ir.foghorntx.com]

- 13. Targeting BRD9 by this compound efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 15. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma. - OAK Open Access Archive [oak.novartis.com]

- 16. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

The Unveiling of a Selective Chemical Probe: A Technical Guide to the Structure-Based Design and Selectivity of I-BRD9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the discovery and optimization of I-BRD9, a potent and highly selective chemical probe for the bromodomain of BRD9. Through a meticulous structure-based design approach, this compound emerged as a critical tool for elucidating the biological functions of BRD9, a component of the human SWI/SNF chromatin remodeling complex implicated in various cancers. This document provides a comprehensive overview of its design rationale, selectivity profile, and the experimental methodologies employed in its characterization.

The Imperative for a Selective BRD9 Probe

Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery. The SWI/SNF complex plays a fundamental role in regulating gene expression by altering chromatin structure, and its dysregulation is increasingly linked to oncogenesis. While the bromodomain and extra-terminal domain (BET) family of proteins have been extensively studied and targeted therapeutically, the specific functions of non-BET bromodomains like BRD9 have remained less understood due to a lack of selective inhibitors. The development of this compound was driven by the need for a chemical tool to dissect the cellular roles of BRD9's bromodomain activity, independent of the well-characterized effects of BET inhibition.

Structure-Based Design: A Journey to Selectivity

The discovery of this compound was a testament to the power of iterative, structure-based drug design. The journey began with the identification of a thienopyridone screening hit, compound 17 , which exhibited modest potency for BRD9 and some selectivity over the first bromodomain of BRD4 (BRD4(1)). X-ray crystallography of this initial hit in complex with both BRD9 and BRD4(1) provided the critical insights that guided the subsequent optimization process.

The key structural differences between the acetyl-lysine binding pockets of BRD9 and the BET family members were systematically exploited to enhance both potency and selectivity. A pivotal modification was the introduction of an amidine moiety, which was hypothesized to form favorable interactions within the BRD9 binding site while being sterically disfavored in the corresponding pocket of BET bromodomains. This strategic chemical alteration, along with other structure-guided modifications, ultimately led to the discovery of this compound.

Below is a logical workflow diagram illustrating the iterative process of this compound's structure-based design.

Unprecedented Selectivity Profile of this compound

This compound exhibits remarkable selectivity for BRD9 over other bromodomain-containing proteins, most notably the BET family. This high degree of selectivity is crucial for its utility as a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of BRD9.

Quantitative Selectivity Data

The selectivity of this compound has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: this compound Potency and BET Family Selectivity

| Target | Assay Type | pIC50 | Fold Selectivity vs. BRD4(1) |

| BRD9 | TR-FRET | 7.3 | - |

| BRD4(1) | TR-FRET | 5.3 | >100-fold |

Data compiled from multiple sources.

Table 2: BROMOscan Selectivity Profile of this compound

| Target Bromodomain | pKd | Fold Selectivity vs. BRD9 |

| BRD9 | 8.7 | - |

| BRD7 | 6.4 | 200-fold |

| BRD4(1) | < 5.5 | >700-fold |

| BRD4(2) | < 5.5 | >700-fold |

| BRD2(1) | < 5.5 | >700-fold |

| BRD2(2) | < 5.5 | >700-fold |

| BRD3(1) | < 5.5 | >700-fold |

| BRD3(2) | < 5.5 | >700-fold |

| BRDT(1) | < 5.5 | >700-fold |

| BRDT(2) | < 5.5 | >700-fold |

| Selectivity against a panel of 34 bromodomains was >70-fold for all other members tested. |

Data from BROMOscan profiling.

Structural Basis of Selectivity

The high selectivity of this compound is a direct result of specific molecular interactions within the acetyl-lysine binding pocket of the BRD9 bromodomain. The co-crystal structure of this compound in complex with BRD9 (PDB ID: 4UIW) reveals key hydrogen bonding interactions with the side chain of Asn100 and the backbone of Ile53 and Arg101. The amidine group, a critical determinant of selectivity, occupies a region of the binding pocket that differs significantly in size and electrostatic potential from the corresponding region in BET family bromodomains. This structural disparity leads to unfavorable interactions and steric clashes when this compound attempts to bind to BET bromodomains, thus accounting for its remarkable selectivity.

BRD9 in the SWI/SNF Signaling Pathway

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key player in the regulation of gene expression. The bromodomain of BRD9 functions as a "reader" of acetylated lysine residues on histone tails, recruiting the ncBAF complex to specific genomic loci. Once recruited, the ATPase activity of the SWI/SNF complex remodels chromatin, making DNA more accessible for transcription factors and other regulatory proteins. This process ultimately influences the expression of genes involved in cellular processes such as proliferation, differentiation, and DNA repair. The inhibition of BRD9's bromodomain by this compound disrupts this recruitment process, leading to altered gene expression and downstream cellular effects.

The following diagram illustrates the role of BRD9 within the SWI/SNF complex and the mechanism of action of this compound.

Experimental Protocols

The characterization of this compound relied on a suite of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of inhibitors to a target bromodomain.

-

Principle: The assay measures the disruption of the interaction between a biotinylated acetyl-lysine containing peptide and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-d2 serves as the acceptor. When the peptide and bromodomain interact, FRET occurs. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged BRD9 or other bromodomain protein

-

Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac)

-

Europium (Eu3+) cryptate-labeled anti-GST antibody

-

Streptavidin-d2

-